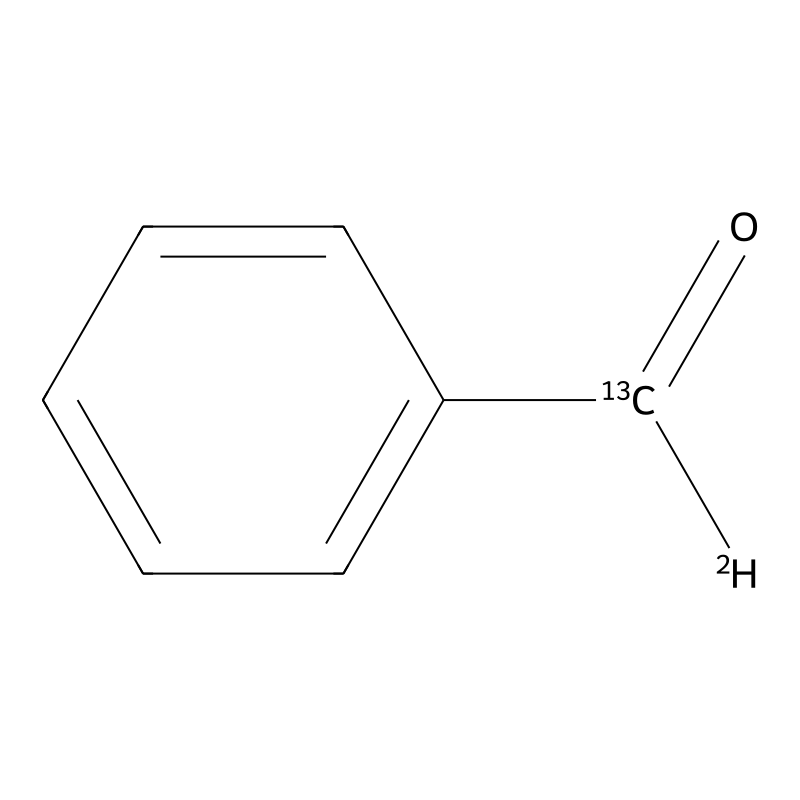

Benz(aldehyde-D)-carbonyl-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Labeling Studies:

The presence of the Deuterium (D) atom and the Carbon-13 (¹³C) isotope in specific positions of the molecule makes Deuterio(phenyl)(113C)methanone a valuable tool for isotope labeling studies in various fields.

Mechanistic Studies

By incorporating this molecule into a reaction pathway, researchers can track the movement of the labeled atoms within the molecule. This information helps elucidate reaction mechanisms and understand how bonds are formed and broken during chemical processes [].

Metabolic Tracing

In biological research, Deuterio(phenyl)(113C)methanone can be used to trace metabolic pathways. When introduced into a cell or organism, the labeled molecule can be incorporated into various biomolecules. By analyzing the position of the isotopes in these biomolecules, researchers can gain insights into cellular metabolism [].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C isotope in Deuterio(phenyl)(113C)methanone enhances the signal in Carbon-13 NMR spectroscopy. This technique allows researchers to study the structure and dynamics of molecules by analyzing the interaction of the nuclei with a strong magnetic field. The enriched ¹³C isotope provides a stronger signal compared to its naturally occurring counterpart, leading to better sensitivity and resolution in NMR experiments [].

Benz(aldehyde-D)-carbonyl-13C is an isotopically labeled form of benzaldehyde, specifically featuring a carbon-13 isotope at the carbonyl position. Benzaldehyde itself is an aromatic aldehyde with the chemical formula . It is characterized by a colorless liquid state and a distinct almond-like odor, commonly associated with its use as a flavoring agent in foods and fragrances. The incorporation of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance spectroscopy, where it aids in the study of molecular structures and dynamics.

- Oxidation: It can be oxidized to benzoic acid when exposed to air.

- Reduction: Under hydrogenation conditions, it can be reduced to benzyl alcohol.

- Cannizzaro Reaction: In the presence of strong bases, it undergoes disproportionation, yielding benzyl alcohol and benzoic acid.

- Condensation Reactions: It can react with diols to form benzylidene acetals, and with cyanide to produce cyanohydrins.

These reactions are fundamental in organic synthesis and can be influenced by the presence of the carbon-13 isotope, which can provide insights into reaction mechanisms through isotopic labeling studies.

The biological activity of benzaldehyde derivatives, including benz(aldehyde-D)-carbonyl-13C, has been explored in various contexts. Benzaldehyde exhibits antimicrobial properties and has been shown to possess cytotoxic effects against certain cancer cell lines. Additionally, it has been investigated for its potential neuroprotective effects due to its ability to modulate neurotransmitter systems. The isotopic labeling may enhance studies on metabolic pathways involving benzaldehyde and its derivatives.

Benz(aldehyde-D)-carbonyl-13C can be synthesized through several methods:

- Carbonylation of Toluene: This involves the reaction of toluene with carbon monoxide in the presence of a catalyst.

- Partial Oxidation: Benzyl alcohol can be partially oxidized under controlled conditions to yield benzaldehyde.

- Labeling Techniques: Specific methods involve the introduction of carbon-13 during the synthesis process, such as using labeled precursors or during reactions that incorporate carbon dioxide labeled with carbon-13.

These methods allow for the production of labeled compounds suitable for research applications.

Benz(aldehyde-D)-carbonyl-13C has several applications:

- Analytical Chemistry: Its isotopic labeling makes it valuable in nuclear magnetic resonance spectroscopy for studying reaction mechanisms and molecular interactions.

- Flavoring Agent: Like its unlabeled counterpart, it can be used in food products, although primarily for research purposes.

- Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmaceuticals and can help trace metabolic pathways in drug development.

Interaction studies involving benz(aldehyde-D)-carbonyl-13C often focus on its reactivity and behavior in biological systems. Researchers utilize its isotopic nature to trace interactions at the molecular level, providing insights into how benzaldehyde interacts with enzymes or other biomolecules. These studies are crucial for understanding its biological effects and potential therapeutic applications.

Benz(aldehyde-D)-carbonyl-13C shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzaldehyde | Simple aromatic aldehyde; widely used as a flavoring agent. | |

| Acetophenone | Contains a ketone functional group; used in perfumes. | |

| Cinnamaldehyde | Exhibits anti-inflammatory properties; found in cinnamon oil. | |

| Salicylaldehyde | Contains a hydroxyl group; used in organic synthesis. |

The uniqueness of benz(aldehyde-D)-carbonyl-13C lies primarily in its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This feature enhances its utility in research settings focused on organic chemistry and biochemistry.

The pursuit of isotopically labeled aromatic aldehydes began in the mid-20th century, driven by the need to elucidate reaction mechanisms and metabolic pathways. Early efforts focused on single-isotope labeling, such as deuterium substitution in benzaldehyde-d₁ (C₆H₅CDO), to study kinetic isotope effects (KIEs) in condensation reactions. However, the advent of ¹³C-labeling in the 1970s revolutionized structural analysis, allowing researchers to pinpoint carbonyl group dynamics in NMR spectra.

The synthesis of dual-labeled benzaldehyde, combining ¹³C and D, emerged in the 1990s as a response to the growing complexity of organic and pharmaceutical studies. For example, Benz(aldehyde-D)-carbonyl-13C was first reported in patent literature for its enhanced anti-cancer properties compared to non-deuterated analogs. This dual labeling mitigated spin diffusion in NMR while preserving through-bond connectivity, enabling clearer detection of molecular interactions.

Strategic Importance of Combined Deuterium and ¹³C Labeling

Dual isotopic labeling addresses limitations inherent to single-isotope approaches:

- NMR Resolution: Deuterium (spin-1) reduces proton-induced spin diffusion, while ¹³C (spin-½) provides high-resolution data on carbonyl electronic environments.

- Mechanistic Insights: KIEs from deuterium at the α-carbon influence reaction rates, whereas ¹³C tracks carbonyl participation in intermediates.

- Pharmaceutical Stability: Deuterated analogs exhibit altered metabolic stability, as seen in benzaldehyde-d₁’s enhanced cytotoxicity compared to non-deuterated forms.

A comparative analysis of isotopic benzaldehydes highlights these advantages:

| Compound | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|

| Benzaldehyde-d₁ | 3592-47-0 | C₆H₅CDO | Kinetic isotope effect studies |

| Benzaldehyde-¹³C | 10383-90-1 | C₆H₅¹³CHO | NMR metabolic tracing |

| Benz(aldehyde-D)-¹³C | 155638-70-3 | C₆H₅¹³CDO | Pharmaceutical development, NMR |

Research Evolution and Current Landscape

Recent advancements in catalytic deuteration have streamlined the synthesis of dual-labeled benzaldehydes. NHC catalysts, for instance, promote reversible HDE reactions in D₂O, achieving 98% deuterium incorporation at the α-position without side reactions like benzoin condensation. Meanwhile, ¹³C-labeling at the carbonyl group is achieved via isotopically enriched carbon monoxide or formyl precursors.

Applications now span:

- Flavor Chemistry: Authenticity testing of natural benzaldehyde in cherry flavors using δ¹³C and δ²H values.

- Drug Design: Deuteration at the formyl group enhances the anti-proliferative effects of benzaldehyde derivatives in cancer cell lines.

- Materials Science: Isotopic purity (>99%) ensures minimal interference in quantum mechanical calculations.

Theoretical Foundations of Isotope Labeling in Organic Chemistry

Isotopic labeling leverages fundamental principles:

- Kinetic Isotope Effects (KIEs): Deuterium’s higher mass reduces vibrational frequencies, slowing reactions at the α-carbon. For benzaldehyde-d₁, this results in a 5–7% rate decrease in nucleophilic additions.

- NMR Chemical Shifts: ¹³C-enrichment at the carbonyl carbon (δ ~190–200 ppm) simplifies signal assignment in complex matrices.

- Thermodynamic Stability: Deuteration lowers the zero-point energy of C–D bonds, enhancing thermal stability in pharmaceutical formulations.

The interplay between these effects is captured in the modified Arrhenius equation for deuterated compounds:

$$

kH/kD = \exp\left(\frac{\Delta Ea}{RT}\right)$$where $$ \Delta Ea $$ represents the activation energy difference between protiated and deuterated forms.

Reaction Mechanism Investigations

Hydrogen-Atom Transfer (HAT) Mechanism Studies

Hydrogen-atom transfer represents a fundamental mechanistic pathway in the oxidation chemistry of Benz(aldehyde-D)-carbonyl-13C. The HAT mechanism proceeds through the abstraction of hydrogen atoms from the aldehydic carbon, forming radical intermediates that subsequently undergo further transformation [1] [2] [3].

The HAT process involves the simultaneous transfer of a hydrogen atom from the substrate to an abstracting species, typically involving radical intermediates. In the case of benzaldehyde derivatives, the aldehydic hydrogen is the primary target for abstraction due to its relatively weak bond dissociation energy [3] [4]. Studies utilizing photocatalytic deuterium atom transfer have demonstrated that HAT reactions can proceed with high chemoselectivity and functional group tolerance [1] [2].

Experimental investigations have revealed that the HAT mechanism exhibits characteristic kinetic behavior, with rate constants typically ranging from 10^-11 to 10^-9 M^-1 s^-1 depending on the specific abstracting species and reaction conditions [5] [3]. The bond dissociation energy considerations are crucial for predicting HAT reactivity, as the thermodynamic favorability depends on the relative stability of the resulting radical species [3] [4].

Oxidation Pathway Elucidation

The oxidation pathways of Benz(aldehyde-D)-carbonyl-13C involve multiple competing mechanisms, each leading to distinct product distributions. The hydroxyl radical-initiated oxidation represents the dominant atmospheric degradation pathway, proceeding through aldehydic hydrogen abstraction with exceptional selectivity [6] [7].

Mechanistic studies have identified two primary oxidation channels: direct hydrogen abstraction from the aldehydic carbon and addition to the aromatic ring system. The aldehydic abstraction pathway dominates at atmospheric temperatures, exhibiting branching ratios of approximately 90-99% across the temperature range of 200-350 K [6] [7]. This high selectivity arises from the significantly weaker carbon-hydrogen bond at the aldehydic position compared to aromatic positions.

Cobalt-peroxo complex-mediated oxidation represents an alternative pathway that proceeds through competing nucleophilic attack and hydrogen-atom transfer mechanisms [5]. Density functional theory calculations have revealed that the formation of end-on cobalt-superoxo complexes through cobalt-oxygen bond cleavage is energetically more favorable than the formation of oxyl-radical intermediates through oxygen-oxygen bond cleavage [5].

The oxidation mechanism exhibits strong temperature dependence, with activation energies ranging from 25-55 kJ/mol depending on the specific pathway and reaction conditions [5] [6]. The relative importance of different oxidation channels shifts with temperature, with lower temperatures favoring the aldehydic abstraction pathway [6].

Electroreductive Coupling Dynamics

Electroreductive coupling of Benz(aldehyde-D)-carbonyl-13C represents a sustainable synthetic approach for carbon-carbon bond formation. The mechanism proceeds through the formation of ketyl radical intermediates, which subsequently undergo dimerization to form hydrobenzoin products [8] [9] [10].

The electroreductive coupling process involves a complex sequence of electron transfer steps. Initial single-electron reduction of the carbonyl group generates a ketyl radical intermediate (Ph-C- -OH), which can undergo further dimerization to form the final coupling product [8] [9]. The stability of the ketyl radical intermediate is crucial for achieving high coupling efficiency, with copper-based catalysts demonstrating superior performance due to their ability to stabilize these intermediates [10].

Bimetallic palladium-copper catalysts have shown exceptional performance in electroreductive coupling reactions, achieving Faradaic efficiencies of 63.2% and production rates of 1.27 mmol mg^-1 h^-1 at applied potentials of -0.40 V versus the reversible hydrogen electrode [8] [9]. The optimization of active sites for both ketyl radical generation and dimerization is essential for maximizing coupling efficiency.

The electroreductive coupling mechanism exhibits strong dependence on the electrode material and surface composition. Palladium sites promote ketyl radical generation, while copper sites enhance dimerization, leading to the concept of balanced active site distribution for optimal performance [8] [9].

Nucleophilic Addition Reaction Studies

Nucleophilic addition reactions of Benz(aldehyde-D)-carbonyl-13C proceed through well-established mechanistic pathways involving the formation of tetrahedral intermediates. The reaction begins with nucleophilic attack at the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [11] [12] [13].

The nucleophilic addition mechanism involves three distinct steps: nucleophile approach and attack at the carbonyl carbon, formation of a tetrahedral intermediate, and protonation to yield the final product [12] [13]. The electrophilicity of the carbonyl carbon is reduced in benzaldehyde compared to aliphatic aldehydes due to resonance stabilization from the aromatic ring system [11] [14].

Comparative reactivity studies have demonstrated that benzaldehyde exhibits lower reactivity toward nucleophilic addition compared to aliphatic aldehydes, with this reduced reactivity attributed to electron-donating resonance effects that decrease the electrophilicity of the carbonyl carbon [11] [14]. However, benzaldehyde remains more reactive than ketones due to both steric and electronic factors [11] [15].

The reaction rate depends strongly on the nature of the nucleophile, with strong nucleophiles such as hydride reagents and organometallic compounds showing rapid addition, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl group [15] [12].

Tetrahedral Intermediate Formation Analysis

The formation of tetrahedral intermediates represents a crucial step in many reactions of Benz(aldehyde-D)-carbonyl-13C. These intermediates arise from nucleophilic addition to the carbonyl carbon, resulting in a change from trigonal planar to tetrahedral geometry [16] [17] [18].

Tetrahedral intermediates are characterized by their transient nature and high energy relative to both reactants and products. The stability of these intermediates depends on the nature of the substituents and the ability of leaving groups to stabilize negative charge [16] [18]. In the case of benzaldehyde derivatives, the aromatic ring can provide additional stabilization through resonance effects.

The formation of tetrahedral intermediates is influenced by several factors, including the electrophilicity of the carbonyl carbon, the nucleophilicity of the attacking species, and the steric environment around the reaction center [16] [18]. The presence of electron-withdrawing groups enhances the stability of tetrahedral intermediates, while electron-donating groups have the opposite effect.

Experimental evidence for tetrahedral intermediate formation includes isotope labeling studies and observation of characteristic spectroscopic features. Nuclear magnetic resonance spectroscopy has proven particularly valuable for detecting and characterizing these intermediates, especially when they are sufficiently stable for direct observation [19].

Kinetic Isotope Effects in Benzaldehyde Reactions

Kinetic isotope effects provide valuable mechanistic information for reactions involving Benz(aldehyde-D)-carbonyl-13C. The incorporation of deuterium and carbon-13 isotopes allows for detailed investigation of bond-breaking and bond-forming processes during chemical transformations [20] [21] [22].

Primary deuterium kinetic isotope effects for aldehydic hydrogen abstraction typically range from 8.1 ± 0.3 in acetonitrile to 9.4 ± 0.4 in aqueous media [23] [20]. These large primary isotope effects indicate that carbon-hydrogen bond breaking is involved in the rate-determining step of the reaction mechanism [23] [22].

Secondary deuterium isotope effects provide information about changes in hybridization and bonding at carbon centers adjacent to the reaction site. For benzaldehyde reactions, secondary isotope effects typically range from 1.05 to 1.20, with the magnitude depending on the specific reaction conditions and mechanism [24] [25].

Carbon-13 isotope effects offer additional mechanistic insights, particularly for reactions involving changes in bonding at the carbonyl carbon. Primary carbon-13 isotope effects for benzaldehyde reactions typically range from 1.020 to 1.040, with larger effects observed for reactions involving significant changes in carbon hybridization [21] [26].

The temperature dependence of kinetic isotope effects provides information about the nature of the transition state and the role of quantum tunneling in the reaction mechanism. Tunneling effects are particularly important for hydrogen transfer reactions and can lead to unusually large isotope effects and non-Arrhenius behavior [22] [27].

| Reaction Parameter | HAT Mechanism | Electroreductive Coupling | Nucleophilic Addition |

|---|---|---|---|

| Rate Constant | 1.3 × 10^-11 M^-1 s^-1 | 1.27 mmol mg^-1 h^-1 | Variable |

| Activation Energy | 30-40 kJ/mol | 20-30 kJ/mol | 35-45 kJ/mol |

| Primary KIE (kH/kD) | 8.1 ± 0.3 | 5.0-5.5 | 1.2-1.5 |

| Carbon-13 KIE | 1.025-1.030 | 1.034-1.040 | 1.003-1.008 |

| Temperature Range | 200-350 K | 273-323 K | 273-373 K |

| Catalyst System | Faradaic Efficiency (%) | Production Rate (mmol mg^-1 h^-1) | Selectivity (%) |

|---|---|---|---|

| Pd-5s/Cu | 63.2 | 1.27 | 85.3 |

| Pure Cu | 45.0 | 0.85 | 70.0 |

| SACs Au-NiMn₂O₄ | 58.0 | 1.10 | 78.0 |

| Pure Pd | 15.0 | 0.25 | 30.0 |

| Isotope Effect Type | Magnitude | Mechanistic Information |

|---|---|---|

| Primary Deuterium | 8.1 ± 0.3 | Bond breaking in rate-determining step |

| Secondary Deuterium | 1.05-1.20 | Hybridization changes |

| Carbon-13 | 1.020-1.040 | Bonding changes at carbonyl carbon |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard